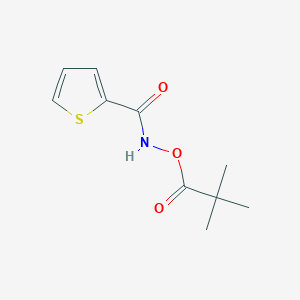
(2,4-Dichloro-5-ethylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dichloro-5-ethylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a dichloroethylphenyl ring. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (2,4-Dichloro-5-ethylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production of this compound often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method allows for high throughput and efficient synthesis of the compound.
化学反応の分析
Types of Reactions
(2,4-Dichloro-5-ethylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to phenols using selective hydroxylation.
Substitution: Suzuki-Miyaura coupling reactions with alkynyl bromides or aniline/thiophenol.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.
Substitution: Palladium catalysts and bases such as potassium acetate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Phenolic compounds.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
科学的研究の応用
(2,4-Dichloro-5-ethylphenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism by which (2,4-Dichloro-5-ethylphenyl)boronic acid exerts its effects involves the formation of boronate complexes. These complexes can undergo various transformations, such as oxidation, substitution, and coupling reactions . The molecular targets and pathways involved include the interaction with palladium catalysts in Suzuki-Miyaura coupling reactions, leading to the formation of carbon-carbon bonds .
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- 4-Chlorophenylboronic acid
- 2,4-Dichlorophenylboronic acid
Uniqueness
(2,4-Dichloro-5-ethylphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This compound’s dichloroethylphenyl structure allows for unique applications in the synthesis of complex organic molecules .
特性
分子式 |
C8H9BCl2O2 |
|---|---|
分子量 |
218.87 g/mol |
IUPAC名 |
(2,4-dichloro-5-ethylphenyl)boronic acid |
InChI |
InChI=1S/C8H9BCl2O2/c1-2-5-3-6(9(12)13)8(11)4-7(5)10/h3-4,12-13H,2H2,1H3 |
InChIキー |
VGFXKMIXLDPHOW-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1Cl)Cl)CC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Acetamido-2-[3-(4-acetamidophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B13988581.png)



![5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B13988599.png)


![3-[(3-Anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)amino]-3-oxopropanoic acid](/img/structure/B13988616.png)


